4-クロロ-2-ジメチルアミノメチレン-3-オキソ酪酸エチルエステル

説明

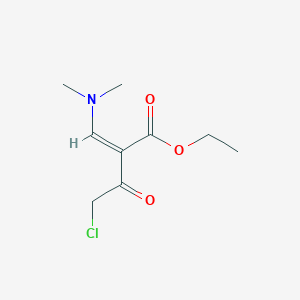

4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester is a useful research compound. Its molecular formula is C9H14ClNO3 and its molecular weight is 219.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

光触媒合成

研究によると、類似の化合物は光触媒合成で使用されており、窒素原子とエステル間のC–H結合の活性化におけるこの化合物の用途を示唆しています .

生体触媒

この化合物は生体触媒、特に脂肪酸エチルエステルの合成に関与している可能性があり、これは費用対効果の高い生体触媒の開発に不可欠です .

精密栄養学

直接的な関連はありませんが、類似の構造を持つ化合物は精密栄養学で使用されており、この分野における可能性のある研究用途を示唆しています .

複素環化学

類似の反応性プロファイルを持つ化合物は、複素環誘導体のビルディングブロックとして使用されており、複素環化学における潜在的な用途を示唆しています .

生物活性

4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester (CAS No. 1246616-68-1) is a synthetic compound that has garnered interest in various fields of biological research. Its unique structural features, including the presence of a chloro group and a dimethylamino moiety, suggest potential biological activities that merit investigation. This article aims to detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester is , with a molecular weight of approximately 219.66 g/mol. The compound typically exhibits a purity of around 95% in research applications.

The precise mechanism of action for 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, potentially influencing metabolic pathways or cellular processes. The chloro and dimethylamino groups may enhance its binding affinity to target proteins, thereby modulating their activity .

Antiviral Properties

Recent studies have explored the compound's potential as an antiviral agent. For instance, modifications similar to those seen in 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester have been associated with enhanced activity against various viruses due to structural specificity. In vitro assays demonstrated that certain derivatives exhibited improved potency against viral replication compared to their parent compounds .

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in metabolic processes. For example, studies on related compounds indicated that structural modifications could lead to significant inhibition of pyruvate dehydrogenase and other key enzymes in metabolic pathways . This inhibition can alter cellular metabolism, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Case Study 1: Antiviral Activity

A series of compounds derived from structural analogs of 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester were tested for their antiviral efficacy against the yellow fever virus. Compounds exhibiting similar structural features showed varying degrees of activity, with some demonstrating significant inhibition of viral replication in cellular assays .

Case Study 2: Enzyme Interaction

In a study investigating the effects of various esters on enzyme activity, it was found that compounds with similar structural motifs to 4-Chloro-2-dimethylaminomethylene-3-oxo-butyric acid ethyl ester inhibited pyruvate carboxylase at higher concentrations. This suggests a potential role for the compound in modulating energy metabolism through enzyme inhibition .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C9H14ClNO3 |

| Molecular Weight | 219.66 g/mol |

| Purity | ~95% |

| CAS Number | 1246616-68-1 |

特性

IUPAC Name |

ethyl (2Z)-4-chloro-2-(dimethylaminomethylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO3/c1-4-14-9(13)7(6-11(2)3)8(12)5-10/h6H,4-5H2,1-3H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPAUMVQAGFPRL-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。